![molecular formula C15H16ClN3 B1392582 8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] CAS No. 1243103-30-1](/img/structure/B1392582.png)
8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]
Overview
Description
8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] is a useful research compound. Its molecular formula is C15H16ClN3 and its molecular weight is 273.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Biochemical Pathways
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that multiple pathways may be affected, leading to downstream effects such as inhibition of microbial growth, reduction of inflammation, and inhibition of tumor growth .
Pharmacokinetics
The compound’s molecular weight (27376 g/mol) and its solid physical form suggest that it may have suitable properties for oral administration .
Result of Action
Given the wide range of biological activities exhibited by similar compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular levels, potentially including inhibition of enzyme activity, disruption of cell signaling pathways, and induction of cell death .
Biochemical Analysis
Biochemical Properties
8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This interaction can lead to the modulation of signaling pathways that are crucial for cell growth and differentiation . Additionally, 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells .
Cellular Effects
The effects of 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in certain cancer cell lines by disrupting the cell cycle and triggering cell death pathways . Furthermore, 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] can modulate the expression of genes involved in cell proliferation and survival, thereby impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of certain protein kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins . This inhibition can disrupt signaling pathways that are essential for cell growth and survival. Additionally, 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term studies have shown that prolonged exposure to 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] can result in sustained effects on cellular function, including alterations in cell signaling and metabolism . These temporal effects are crucial for understanding the potential therapeutic applications and limitations of this compound.
Dosage Effects in Animal Models
The effects of 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle . Additionally, it can alter the levels of metabolites, leading to changes in cellular energy production and biosynthesis . Understanding these metabolic pathways is essential for elucidating the overall impact of 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] on cellular metabolism.
Transport and Distribution
The transport and distribution of 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps and other transport proteins . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are critical for determining the bioavailability and efficacy of 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] in therapeutic applications.
Subcellular Localization
The subcellular localization of 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] within these compartments can influence its interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
8-chlorospiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3/c16-11-3-4-12-13(10-11)19-9-1-2-14(19)15(18-12)5-7-17-8-6-15/h1-4,9-10,17-18H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETAJVVXEBGNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CN3C4=C(N2)C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


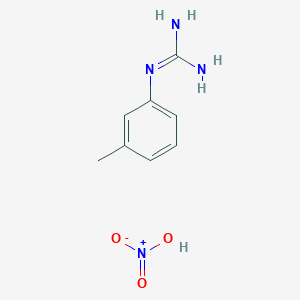
![N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide](/img/structure/B1392500.png)
![[3-({4-[(4-Methylpiperidin-1-yl)carbonyl]piperidin-1-yl}carbonyl)phenyl]amine](/img/structure/B1392501.png)
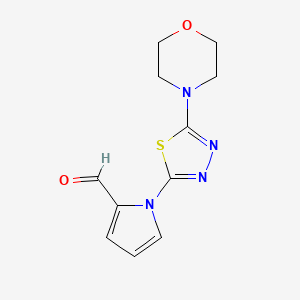
![4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid](/img/structure/B1392508.png)
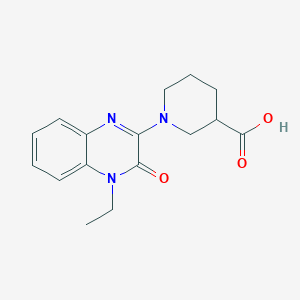

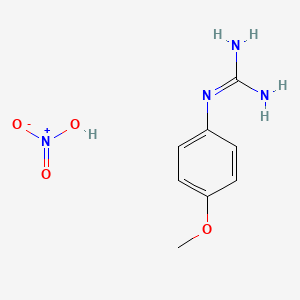
![[1-Benzyl-2-(4-fluorophenyl)-ethyl]amine hydrochloride](/img/structure/B1392512.png)

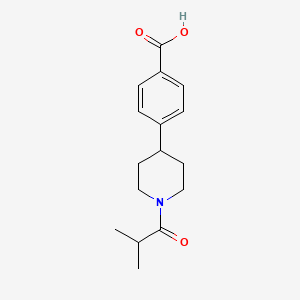
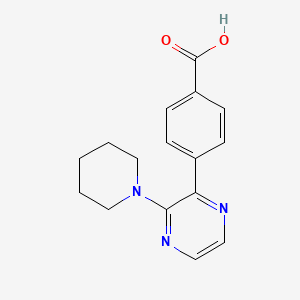
![1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392519.png)

